5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate
Description
5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate is a synthetic compound derived from the tetrahydrothieno[3,2-c]pyridine core, a scaffold notable for its pharmacological versatility. The sesquioxalate salt (1:1.5 molar ratio of base to oxalic acid) likely enhances stability and solubility, a common strategy in pharmaceutical development for improving bioavailability . The azetidin-3-yl substituent distinguishes it from structurally related compounds, such as ticlopidine and prasugrel derivatives, which feature chlorobenzyl or fluorophenyl groups, respectively .
Properties
IUPAC Name |
5-(azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14N2S.3C2H2O4/c2*1-3-12(9-5-11-6-9)7-8-2-4-13-10(1)8;3*3-1(4)2(5)6/h2*2,4,9,11H,1,3,5-7H2;3*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMWOVQJPJESMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CNC3.C1CN(CC2=C1SC=C2)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate typically involves multi-step organic reactions. One common method involves the initial formation of the azetidine ring through a cyclization reaction. This is followed by the construction of the tetrahydrothieno[3,2-c]pyridine core via a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product. Techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Substituent-Driven Activity : The azetidin-3-yl group in the target compound may confer distinct pharmacokinetic or target-binding profiles compared to bulky aromatic substituents (e.g., chlorobenzyl in ticlopidine). Azetidine’s smaller size and basicity could enhance blood-brain barrier penetration or receptor affinity, though direct evidence is lacking .
- Therapeutic Scope : While ticlopidine and prasugrel derivatives focus on antiplatelet activity , substitutions with heterocycles (e.g., triazole, sulfonyl) shift applications toward antimicrobial or antifungal uses .
- Salt Forms : The sesquioxalate form may improve aqueous solubility relative to free bases or other salts (e.g., hydrochloride), critical for oral bioavailability .
Physicochemical Properties
- The sesquioxalate salt of the target compound likely reduces LogP, enhancing solubility.
- Synthetic Complexity : Azetidine incorporation may require specialized synthetic routes compared to simpler alkyl/aryl substitutions (e.g., ticlopidine’s straightforward benzylation) .
Pharmacological Targets
- Antiplatelet Mechanism : Ticlopidine and prasugrel act via P2Y12 ADP receptor antagonism. The azetidin-3-yl group’s role in this pathway is unconfirmed but plausible due to structural similarity .
- Off-Target Effects: Unlike clozapine-like compounds (), which bind serotonin receptors, tetrahydrothieno[3,2-c]pyridine derivatives prioritize ADP or microbial targets, minimizing CNS interactions .
Biological Activity
5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of 285.34 g/mol. The presence of the azetidine ring and the tetrahydrothieno moiety enhances its interaction with biological targets.
Biological Activities
The biological activities of 5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate have been evaluated in several studies. Key findings include:
1. Antimicrobial Activity
Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
2. Cytotoxic Effects
Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer cells (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. Notably, it has shown inhibitory activity against human phenylethanolamine N-methyltransferase (hPNMT), which is involved in catecholamine metabolism. This inhibition suggests potential applications in managing conditions related to neurotransmitter imbalances.
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to 5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine:
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various tetrahydrothieno derivatives and tested their effects on cancer cell lines. The results indicated that the compound significantly reduced viability in MCF-7 cells through apoptosis induction mechanisms.
Case Study 2: Neuroprotective Properties
A study focused on neuroprotective effects found that derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic roles in neurodegenerative diseases like Alzheimer's.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
